molecular formula C8H6FNO B2804639 4-Fluoro-2-methylbenzo[d]oxazole CAS No. 1804412-63-2

4-Fluoro-2-methylbenzo[d]oxazole

Cat. No.: B2804639
CAS No.: 1804412-63-2
M. Wt: 151.14
InChI Key: XGJVKAJFMHDNEM-UHFFFAOYSA-N
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Description

4-Fluoro-2-methylbenzo[d]oxazole is a heterocyclic aromatic organic compound with the molecular formula C8H6FNO It is characterized by a benzene ring fused to an oxazole ring, with a fluorine atom at the 4-position and a methyl group at the 2-position

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-methylbenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-fluoroaniline with acetic anhydride to form 2-fluoroacetanilide, which is then cyclized using phosphorus oxychloride (POCl3) to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-methylbenzo[d]oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Cycloaddition Reactions: The compound can undergo cycloaddition reactions with dienophiles or dipolarophiles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.

    Oxidation Products: Oxidation can lead to the formation of oxazole N-oxides.

    Reduction Products: Reduction can yield partially or fully hydrogenated derivatives.

Scientific Research Applications

4-Fluoro-2-methylbenzo[d]oxazole has several applications in scientific research:

Comparison with Similar Compounds

    2-Methylbenzo[d]oxazole: Lacks the fluorine atom, resulting in different electronic properties.

    4-Chloro-2-methylbenzo[d]oxazole: Substitution of fluorine with chlorine alters reactivity and biological activity.

    4-Fluoro-2-phenylbenzo[d]oxazole: The presence of a phenyl group instead of a methyl group changes the compound’s steric and electronic characteristics.

Uniqueness: 4-Fluoro-2-methylbenzo[d]oxazole is unique due to the combination of the fluorine atom and the methyl group, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-fluoro-2-methyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJVKAJFMHDNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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